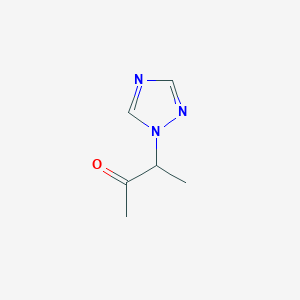

3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAGOYHWDZARPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1H-1,2,4-Triazol-1-yl)-2-butanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its structural features, physicochemical properties, and spectroscopic signature. A primary focus is placed on its synthetic routes, which are rooted in the classical reactivity of α-haloketones, and its subsequent chemical reactivity, highlighting its potential as a versatile building block. The guide explores the established importance of the 1,2,4-triazole moiety as a privileged pharmacophore, contextualizing the potential applications of this specific ketone in drug discovery and agrochemical development. Detailed experimental protocols, data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the core knowledge required for its synthesis and application.

Molecular Identity and Physicochemical Properties

Structure, Nomenclature, and Identifiers

This compound is a bifunctional organic molecule featuring a ketone carbonyl group and a 1,2,4-triazole ring linked at the N1 position. The presence of these two key functional groups on a simple butane framework dictates its chemical behavior and synthetic potential.

The structure consists of a butan-2-one backbone where a 1H-1,2,4-triazol-1-yl group is substituted at the C3 position. This arrangement classifies it as an α-triazolyl ketone.

| Identifier | Value |

| IUPAC Name | 3-(1H-1,2,4-Triazol-1-yl)butan-2-one |

| CAS Number | 106836-80-0[1] |

| Molecular Formula | C₆H₉N₃O[1] |

| Molecular Weight | 139.16 g/mol [1] |

| SMILES | CC(C(=O)C)N1C=NC=N1[1] |

| InChI | InChI=1S/C6H9N3O/c1-4(5(2)10)9-3-7-6-8-9/h3-4,6H,1-2H3 |

| InChIKey | Not readily available in search results. |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively documented in publicly available literature. However, properties can be inferred from its structure and comparison with related compounds like 2-butanone and other triazole derivatives.[2][3][4]

| Property | Estimated Value / Observation | Rationale |

| Appearance | Likely a colorless to pale yellow solid or oil. | Similar small organic molecules are typically crystalline solids or high-boiling liquids. The related compound 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-one has a melting point of 62-64°C.[5] |

| Boiling Point | > 200 °C (Predicted) | The presence of the polar ketone and the hydrogen-bond-accepting triazole ring will significantly increase the boiling point compared to butanone (79.6 °C).[2] |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO, THF). Partially soluble in water. | The ketone and triazole groups impart polarity, enhancing solubility in polar solvents. The hydrocarbon backbone limits full miscibility with water. |

| pKa | ~10-11 (for C-H α to ketone); ~2.2 (for protonated triazole N4) | The α-proton on the C3 carbon is weakly acidic. The triazole ring can be protonated under strongly acidic conditions. |

Synthesis and Reactivity

The synthesis of α-triazolyl ketones is a well-established process that leverages the high reactivity of α-haloketones in nucleophilic substitution reactions.[6][7] The general strategy involves two primary stages: the α-halogenation of a parent ketone followed by substitution with the triazole nucleophile.

General Synthetic Pathway

The most direct route to this compound involves the reaction of 3-halo-2-butanone with 1H-1,2,4-triazole in the presence of a base.

Sources

- 1. 106836-80-0|this compound|BLD Pharm [bldpharm.com]

- 2. Butanone - Wikipedia [en.wikipedia.org]

- 3. 3-hydroxy-1-phenyl-2-butanone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Butanone, 3-methyl- (CAS 563-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. prepchem.com [prepchem.com]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone: A Putative Antifungal Agent

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Triazole Fungicides

The 1,2,4-triazole moiety is a cornerstone in the development of a multitude of biologically active compounds, most notably in the realm of antifungal agents.[1][2][3] Triazole fungicides have become indispensable in agriculture and medicine due to their broad-spectrum activity and systemic properties.[4][5] They have proven highly effective against a wide array of fungal pathogens that affect crops and humans.[1] The core mechanism of these compounds lies in their ability to disrupt the fungal cell membrane by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[6][7] This guide focuses on 3-(1H-1,2,4-triazol-1-yl)-2-butanone, a specific triazole ketone, and aims to provide a detailed technical framework for its scientific exploration.

Chemical and Physical Properties (Predicted)

Based on its chemical structure and the properties of similar triazole ketones, the following characteristics of this compound can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have moderate solubility in water and good solubility in organic solvents like acetone, methanol, and dichloromethane. |

| Melting Point | Predicted to be in the range of other small triazole ketones. |

| Stability | Expected to be stable under standard laboratory conditions. |

Synthesis of Triazole Ketones: A Generalized Approach

The synthesis of this compound would likely follow a nucleophilic substitution reaction, a common method for producing such compounds. A generalized, two-step synthetic pathway is proposed below, drawing from established protocols for analogous molecules like 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one.[8]

Workflow for the Synthesis of this compound

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of the Reaction Mixture: To a solution of 1H-1,2,4-triazole (1.0 equivalent) in acetone, add a suitable base such as potassium carbonate (1.1 equivalents).

-

Addition of the Alkylating Agent: While stirring, add a solution of 3-bromo-2-butanone (1.0 equivalent) in acetone dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of triazoles is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7]

Signaling Pathway of Triazole Fungicide Action

Caption: Proposed mechanism of action of this compound.

The nitrogen atom at the 4-position of the triazole ring is believed to bind to the heme iron atom in the active site of the CYP51 enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from being demethylated. The subsequent disruption of ergosterol production and the accumulation of toxic sterol precursors lead to impaired membrane function, abnormal fungal growth, and ultimately, cell death.[6]

Potential Applications and Future Directions

Given its structural similarity to known fungicides, this compound is a promising candidate for development as a novel antifungal agent. Its potential applications could span:

-

Agriculture: As a systemic fungicide for the protection of a wide range of crops from fungal diseases.[4]

-

Medicine: As a lead compound for the development of new antifungal drugs to treat human and animal mycoses.[1]

-

Material Preservation: As a biocide to prevent fungal growth on materials such as wood, paint, and textiles.

Further research is warranted to synthesize and characterize this compound, and to evaluate its biological activity against a panel of relevant fungal pathogens. Structure-activity relationship (SAR) studies could also be conducted to optimize its antifungal potency and spectrum of activity.

Conclusion

While the specific compound this compound with CAS number 106836-80-0 remains elusive in the current scientific literature, its chemical structure strongly suggests its classification within the triazole family of fungicides. This guide has provided a comprehensive, albeit predictive, technical overview based on the well-documented properties of analogous compounds. The proposed synthesis, mechanism of action, and potential applications offer a solid foundation for future research and development efforts in the critical field of antifungal discovery.

References

- Mueller, D., Bradley, C., & Sisson, A. (2006). Fungicides: Triazoles.

- Brewer, W. R., & Franklin, M. R. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Knowledge.

- Hassan, A. M., et al. (2021).

- Imre, K., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI.

- An unknown contributor. (n.d.). The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. Source not specified.

- Wang, B., et al. (2019). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety.

- Siddiqui, N., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central.

- Aktaş Yokuş, Ö., et al. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES.

- PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one.

- Ali, K. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.

- Funaki, Y., et al. (1984). Structure-Activity Relationships of Vinyl Triazole Fungicides. J-Stage.

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 5. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review | MDPI [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(1H-1,2,4-triazol-1-yl)-2-butanone, a key heterocyclic ketone intermediate. Recognizing the critical role of such building blocks in the development of pharmaceuticals and agrochemicals, this document delves into the molecule's synthesis, structural elucidation through modern spectroscopic techniques, and its functional significance, particularly in the creation of potent antifungal agents. The content herein is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Triazole Ketones

The 1,2,4-triazole moiety is a cornerstone in medicinal and agricultural chemistry, renowned for conferring a broad spectrum of biological activities to parent molecules.[1][2] When integrated with a ketone functional group, as in this compound, it forms a versatile intermediate. This structure is a precursor to a class of compounds that have had a profound impact on human health and food security.

The core value of this molecule lies in its utility as a scaffold for building more complex triazole-based fungicides and plant growth regulators. A closely related analogue, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, is a well-established intermediate in the synthesis of high-impact agrochemicals such as the fungicide Diniconazole and the plant growth regulators Paclobutrazol and Uniconazole.[3] This underscores the industrial relevance and the established synthetic pathways that can be adapted for the title compound.

This guide will first elucidate a logical and efficient synthetic pathway to this compound. Subsequently, a detailed analysis of its molecular structure using a suite of spectroscopic methods will be presented, providing the necessary framework for its unambiguous identification and quality control. Finally, the guide will explore the mechanistic basis for the applications of its derivatives, particularly in the context of antifungal activity.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a halogenated butanone with 1,2,4-triazole. This reaction leverages the acidic proton on the triazole ring, which can be removed by a base to generate a potent nucleophile that subsequently displaces a halide from an α-haloketone.

A well-documented procedure for a structurally similar compound, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-one (also known as α-chloropinacolin), provides a robust template for this synthesis.[4] The proposed synthesis for the title compound would involve the reaction of 3-chloro-2-butanone with 1,2,4-triazole in the presence of a suitable base and solvent.

Proposed Synthetic Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,2,4-triazole (0.1 mol, 6.9 g) in 100 mL of acetone in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium carbonate (0.11 mol, 15.2 g).

-

Initial Reflux: Heat the mixture to reflux for 10-15 minutes to ensure activation of the potassium carbonate and deprotonation of the triazole.

-

Addition of Haloketone: Add a solution of 3-chloro-2-butanone (0.1 mol, 10.65 g) in 30 mL of acetone dropwise to the refluxing mixture over a period of 30 minutes.

-

Reaction: Maintain the reaction mixture at reflux for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and the formed potassium chloride. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the pure this compound.

Causality of Experimental Choices:

-

Solvent: Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. Its boiling point allows for a moderate reaction temperature.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the 1,2,4-triazole, creating the triazolide anion, which is a strong nucleophile. It is also easily removed by filtration.

-

Reflux Conditions: Heating the reaction mixture ensures a sufficient rate of reaction for the nucleophilic substitution to proceed to completion in a reasonable timeframe.

Molecular Structure and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. The expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are detailed below.

Spectroscopic Data Summary

| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |

| ¹³C NMR | Carbonyl (C=O) | ~205 ppm |

| Triazole C-H | ~151 ppm, ~144 ppm | |

| CH attached to Triazole | ~55-60 ppm | |

| CH₃ of Butanone | ~25-30 ppm | |

| CH₃ attached to CH | ~15-20 ppm | |

| IR | Carbonyl (C=O) Stretch | Strong, sharp peak at ~1715 cm⁻¹ |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |

| C-N Stretch | ~1200-1350 cm⁻¹ | |

| C=N Stretch (Triazole) | ~1500-1600 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | 153.0902 (calculated for C₇H₁₁N₃O) |

| Major Fragments | m/z 110 ([M-CH₃CO]⁺), m/z 84 ([M-C₄H₇O]⁺), m/z 43 ([CH₃CO]⁺) |

Detailed Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected around 1715 cm⁻¹, which is characteristic of a saturated aliphatic ketone's C=O stretching vibration.[5] The presence of aliphatic C-H bonds will be indicated by stretching vibrations in the 2850-3000 cm⁻¹ region. The triazole ring will exhibit C=N stretching vibrations in the 1500-1600 cm⁻¹ range and C-N stretching vibrations between 1200-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the different proton environments. The two protons of the triazole ring will appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The methine proton (CH) adjacent to the triazole ring and the carbonyl group will likely be a quartet and appear downfield, estimated around δ 5.0-5.5 ppm. The methyl protons of the acetyl group (CH₃CO) will be a singlet around δ 2.2 ppm, and the methyl protons of the ethyl group (CHCH₃) will be a doublet around δ 1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum is highly diagnostic. The carbonyl carbon will be the most downfield signal, expected around δ 205 ppm. The two carbons of the triazole ring will appear in the aromatic region, around δ 151 ppm and δ 144 ppm. The methine carbon attached to the triazole ring will be in the δ 55-60 ppm range. The methyl carbon of the acetyl group is expected around δ 25-30 ppm, and the other methyl carbon around δ 15-20 ppm. This is consistent with data for the analogous 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, which shows signals at 206.25, 151.69, 144.74, and 53.17 ppm.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula of C₇H₁₁N₃O with a calculated m/z of 153.0902 for the molecular ion [M]⁺. The fragmentation pattern is expected to show characteristic losses. An alpha-cleavage could result in the loss of an acetyl radical to give a fragment at m/z 110, or the loss of the butanone side chain to give a fragment corresponding to the triazole ring at m/z 84. A prominent peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also anticipated.[6]

Applications and Mechanism of Action

The primary application of this compound is as a chemical intermediate in the synthesis of fungicides and plant growth regulators.[3] The triazole moiety is the key pharmacophore responsible for the antifungal activity of its derivatives.

Role in Antifungal Agents

Triazole-based antifungal drugs function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[2]

Figure 2: Mechanism of action of triazole antifungal agents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

It is imperative to obtain a compound-specific MSDS before handling and to perform a thorough risk assessment.

Conclusion

This compound is a molecule of significant synthetic utility. Its straightforward synthesis and the versatile reactivity of its ketone and triazole functionalities make it a valuable intermediate for the development of new bioactive compounds. A thorough understanding of its synthesis, spectroscopic properties, and the mechanism of action of its derivatives is essential for researchers and scientists working in the fields of medicinal and agricultural chemistry. This guide provides a solid foundation for the safe and effective use of this important chemical building block.

References

-

The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. Available at: [Link]

-

Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com. Available at: [Link]

-

2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- 13C NMR. SpectraBase. Available at: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]

-

SAFETY DATA SHEET - 3-Hydroxy-2-butanone. Metasci. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. Available at: [Link]

-

Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone as Potential Fungicides. JOCPR. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

-

Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. -ORCA - Cardiff University. Available at: [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available at: [Link]

-

Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal. Available at: [Link]

-

Infrared spectrum of butanone. Doc Brown's Chemistry. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]

-

Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis. PMC - NIH. Available at: [Link]

-

Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI. Available at: [Link]

-

Mass spectrum of butanone. Doc Brown's Chemistry. Available at: [Link]

-

C-13 nmr spectrum of butanone. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][8][9]triazoles. MDPI. Available at: [Link]

-

Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]

-

2-Butanone. NIST WebBook. Available at: [Link]

-

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E. Available at: [Link]

-

3-Nitro-1,2,4-triazole. ResearchGate. Available at: [Link]

-

2-Butanone. NIST WebBook. Available at: [Link]

-

2-Butanone, 3-methyl-. NIST WebBook. Available at: [Link]

-

2-Butanone. NIST WebBook. Available at: [Link]

-

2-Butanone, 3,3-dimethyl-. NIST WebBook. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

3-(1H-1,2,4-Triazol-1-yl)-2-butanone mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action for this compound, a member of the pharmacologically significant 1,2,4-triazole class of compounds. While specific research on this particular molecule is limited, its structural features strongly suggest a mechanism consistent with that of well-established triazole antifungal agents. This document synthesizes the current understanding of triazole bioactivity, focusing on the inhibition of the ergosterol biosynthesis pathway. We will delve into the molecular interactions, the downstream cellular consequences, and provide detailed, field-proven experimental protocols for researchers to validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound class.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous successful therapeutic agents and pesticides.[1][2][3][4][5] This five-membered heterocycle, containing three nitrogen atoms, is a key structural feature in a multitude of drugs, including the widely used "conazole" antifungal agents like fluconazole and itraconazole.[2][6][7] this compound belongs to this critical chemical family. While it may serve as a synthetic intermediate, its structure strongly implies a biological activity rooted in the well-documented mechanism of action for this class: the disruption of fungal cell membrane integrity. A structurally related compound, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, is a known intermediate in the synthesis of fungicides such as Diniconazole, further highlighting the relevance of this chemical motif in antifungal applications.[8]

This guide will proceed under the expertly-guided hypothesis that the primary mechanism of action for this compound is the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, a hallmark of triazole antifungals.

The Primary Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The fungistatic or fungicidal activity of triazole compounds is primarily attributed to their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11.[6][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.

The Ergosterol Biosynthesis Pathway: A Vital Fungal Process

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to that of cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[11][12] The biosynthesis of ergosterol is a multi-step process that begins with acetyl-CoA and proceeds through the synthesis of lanosterol. The conversion of lanosterol to ergosterol involves a series of enzymatic reactions, with the 14α-demethylation of lanosterol by CYP51 being an indispensable step.[13][14]

Caption: The Ergosterol Biosynthesis Pathway in Fungi.

Molecular Interaction with CYP51

The inhibitory action of triazoles is a direct result of their interaction with the active site of CYP51. The CYP51 enzyme contains a heme group, which is essential for its catalytic activity. The mechanism of inhibition involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom in the active site.[6] This binding event is highly specific and effectively blocks the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.[6][11]

Caption: Inhibition of CYP51 by a Triazole Compound.

Cellular Ramifications of CYP51 Inhibition

The inhibition of CYP51 by this compound is predicted to have two major consequences for the fungal cell:

-

Ergosterol Depletion: The most immediate effect is the cessation of ergosterol production. The lack of this critical sterol compromises the structural integrity and fluidity of the fungal cell membrane.[11][14]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of lanosterol and other 14α-methylated sterol precursors.[9][12] These intermediates are incorporated into the fungal membrane, where they disrupt its normal packing and function, leading to increased membrane permeability and the malfunction of membrane-associated proteins.[6][12]

The combined effect of ergosterol depletion and the accumulation of toxic precursors leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[11][14]

A Potential Secondary Mechanism

Recent research has uncovered a potential secondary mechanism of action for triazoles. The accumulation of sterol intermediates, resulting from CYP51 inhibition, may act as a signal that induces negative feedback regulation on HMG-CoA reductase (Hmg1), an earlier enzyme in the ergosterol biosynthesis pathway.[9] This would further suppress the production of sterol precursors, amplifying the antifungal effect.

Experimental Protocols for Mechanistic Validation

To empirically determine and validate the mechanism of action for this compound, a series of well-established assays can be employed. The following protocols provide a robust framework for such an investigation.

Protocol 1: In Vitro CYP51 Inhibition Assay

Objective: To quantify the direct inhibitory effect of the compound on fungal CYP51 enzyme activity.

Methodology:

-

Enzyme and Substrate Preparation:

-

Obtain or express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus).

-

Prepare a stock solution of a suitable substrate, such as lanosterol, in a compatible solvent.

-

-

Assay Setup:

-

In a 96-well microplate, prepare serial dilutions of this compound.

-

Add the purified CYP51 enzyme and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

Initiate the reaction by adding the lanosterol substrate.

-

-

Detection:

-

The demethylation reaction can be monitored by various methods, such as measuring the consumption of NADPH spectrophotometrically at 340 nm or by using a fluorescent probe that is a substrate for CYP51.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | Target | IC50 (µM) [Hypothetical] |

| This compound | CaCYP51 | 1.2 |

| Fluconazole (Positive Control) | CaCYP51 | 0.8 |

Protocol 2: Fungal Sterol Profile Analysis via GC-MS

Objective: To analyze the changes in the sterol composition of fungal cells after treatment with the compound.

Methodology:

-

Fungal Culture and Treatment:

-

Grow a fungal culture (e.g., Saccharomyces cerevisiae, a model organism, or a pathogenic strain) to mid-log phase.

-

Treat the culture with this compound at a relevant concentration (e.g., at or near the MIC).

-

Include an untreated control and a positive control (e.g., ketoconazole).

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Perform a saponification of the cell pellet using alcoholic potassium hydroxide to release the sterols.

-

Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane.

-

-

Derivatization and GC-MS Analysis:

-

Evaporate the solvent and derivatize the sterols (e.g., silylation) to make them volatile for gas chromatography.

-

Inject the derivatized sample into a GC-MS system.

-

-

Data Analysis:

-

Identify and quantify the different sterols (ergosterol, lanosterol, etc.) based on their retention times and mass spectra.

-

Compare the sterol profiles of the treated and untreated cells.

-

Data Presentation:

| Treatment | Ergosterol (% of Total Sterols) [Hypothetical] | Lanosterol (% of Total Sterols) [Hypothetical] |

| Untreated Control | 85 | <1 |

| This compound (1x MIC) | 15 | 60 |

| Ketoconazole (Positive Control) | 10 | 65 |

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of a fungus.

Methodology:

-

Preparation:

-

Prepare a standardized inoculum of the fungal strain to be tested according to CLSI or EUCAST guidelines.

-

In a 96-well microplate, perform a serial two-fold dilution of this compound in appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the fungal suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the appropriate temperature and duration for the specific fungal species.

-

-

Reading the Results:

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation:

| Fungal Strain | MIC (µg/mL) of this compound [Hypothetical] |

| Candida albicans | 4 |

| Cryptococcus neoformans | 8 |

| Aspergillus fumigatus | 16 |

Alternative Mechanistic Considerations

While inhibition of ergosterol biosynthesis is the most established mechanism for triazoles, some research has proposed a broader, unifying hypothesis involving electron transfer, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.[15] This alternative view suggests that the chemical properties of the triazole ring might contribute to redox cycling, leading to cellular damage. However, this remains a less confirmed mechanism compared to the direct inhibition of CYP51.

Conclusion and Future Directions

The chemical structure of this compound places it firmly within the triazole class of antifungal agents. The overwhelming body of evidence for this class points to a primary mechanism of action involving the potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This leads to the disruption of ergosterol biosynthesis, depletion of essential membrane sterols, and the accumulation of toxic precursor molecules, ultimately inhibiting fungal growth.

Future research should focus on empirically validating this presumed mechanism for this specific compound using the protocols outlined in this guide. Further studies could also explore its spectrum of activity against a broad panel of fungal pathogens, its potential for synergy with other antifungal agents, and the investigation of any secondary mechanisms of action that may contribute to its overall biological profile. A thorough understanding of its mechanism is paramount for any future development into a therapeutic or agricultural agent.

References

-

Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. [Link]

-

Triazole antifungals | Research Starters - EBSCO. [Link]

-

What are CYP51A1 inhibitors and how do they work? - Patsnap Synapse. [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - NIH. [Link]

-

effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed. [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. [Link]

-

Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Link]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. [Link]

-

CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC - NIH. [Link]

-

Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC - NIH. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. [Link]

-

The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. [Link]

-

Studies on synthesis and biological activities of alpha-(1H-1,2,4-triazol-1-yl)-beta-arylthioethyl substituted phenyl ketones - ResearchGate. [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - MDPI. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

-

Design and Synthesis of Novel (3-(2,2-Dihaloethenyl) - JOCPR. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. nbinno.com [nbinno.com]

- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

Spectroscopic Characterization of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone: A Technical Guide

Abstract

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the design of pharmacologically active agents, exhibiting a wide range of biological activities. The incorporation of a butanone moiety introduces a versatile synthetic handle and potential for further functionalization. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. Spectroscopic techniques are the bedrock of this characterization, each providing a unique piece of the structural puzzle.

This guide will elucidate the expected spectroscopic data for 3-(1H-1,2,4-triazol-1-yl)-2-butanone, offering a comprehensive reference for its identification.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following signals in its ¹H and ¹³C NMR spectra.

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | H-5 (Triazole) | The proton at position 5 of the triazole ring is deshielded by the adjacent nitrogen atoms. |

| ~8.0 | Singlet | 1H | H-3 (Triazole) | The proton at position 3 of the triazole ring is also deshielded. |

| ~5.2 | Quartet | 1H | CH (Butanone) | This methine proton is adjacent to the carbonyl group and the triazole ring, leading to a downfield shift. It will be split by the neighboring methyl protons. |

| ~2.2 | Singlet | 3H | CH₃ (Acetyl) | The methyl protons of the acetyl group are adjacent to the carbonyl group. |

| ~1.6 | Doublet | 3H | CH₃ (Methine) | These methyl protons are adjacent to the chiral methine center and will be split into a doublet. |

Expertise & Experience: The prediction of the quartet for the methine proton and the doublet for the adjacent methyl group is a direct consequence of spin-spin coupling. The N+1 rule dictates the multiplicity of these signals. The downfield shifts of the triazole protons are a hallmark of N-heteroaromatic rings.

The carbon NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C=O (Ketone) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~152 | C-3 (Triazole) | Aromatic carbon in the triazole ring. |

| ~145 | C-5 (Triazole) | Aromatic carbon in the triazole ring. |

| ~60 | CH (Butanone) | The methine carbon is attached to the electronegative triazole ring, causing a downfield shift. |

| ~28 | CH₃ (Acetyl) | The acetyl methyl carbon. |

| ~15 | CH₃ (Methine) | The methyl carbon attached to the methine. |

Trustworthiness: These predicted chemical shifts are consistent with data reported for other N-substituted triazoles and aliphatic ketones. For instance, the triazole ring carbons in similar structures show signals in the 140-160 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100 | Medium | C-H (Triazole) | Aromatic C-H Stretch |

| ~2980 | Medium | C-H (Alkyl) | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O (Ketone) | Carbonyl Stretch |

| ~1550 | Medium | C=N (Triazole) | Ring Stretch |

| ~1450 | Medium | C-H (Alkyl) | Bending |

Authoritative Grounding: The strong absorption at ~1720 cm⁻¹ is a definitive indicator of a saturated ketone carbonyl group. The presence of bands around 3100 cm⁻¹ and 1550 cm⁻¹ are characteristic of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion:

-

[M]⁺: m/z = 153.0851 (calculated for C₇H₉N₃O)

Predicted Fragmentation Pattern: The molecule is expected to undergo fragmentation through several key pathways:

-

Loss of the acetyl group (-COCH₃): This would result in a fragment at m/z 110.

-

Cleavage of the C-N bond: This could lead to fragments corresponding to the triazole ring and the butanone side chain.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Expertise & Experience: The fragmentation of triazole-containing compounds often involves the initial loss of small, stable molecules from the side chains, followed by the cleavage of the heterocyclic ring. The stability of the resulting carbocations will dictate the major fragmentation pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid sample): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid sample): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Visualizations

Molecular Structure

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. By leveraging foundational spectroscopic principles and comparative data from related structures, we have established a detailed predicted spectral signature for this compound. The provided protocols offer standardized methods for acquiring high-quality data, ensuring consistency and reliability in experimental work. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds.

References

-

Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q. A., Shahid, N., ... & Shahid, A. (2022). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research, 3(5), 1234-1241. [Link]

-

Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and spectral characterization of 1, 2, 4-triazole derivatives. In AIP Conference Proceedings (Vol. 2390, No. 1, p. 020065). AIP Publishing LLC. [Link]

-

SpectraBase. (n.d.). 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Abdulrasool, M. M., & Al-Amiery, A. A. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1, 2, 4-TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1109-1116. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of Butanone. Retrieved from [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and characterization of new heterocycles containing the 1, 2, 3-triazole ring system. ORCA - Online Research @ Cardiff. [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 25(4), 896. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(21), 5188. [Link]

-

Singh, V., et al. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Retrieved from [Link]

-

Negishi, A., et al. (1995). ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES. HETEROCYCLES, 41(11), 2415-2418. [Link]

-

NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. Retrieved from [Link]

An In-Depth Technical Guide to 3,3-Dimethyl-1-(1H-1,2,4-Triazol-1-yl)-2-butanone: A Key Building Block in Modern Agrochemicals

A Note on the Subject Compound: Initial research for "3-(1H-1,2,4-Triazol-1-yl)-2-butanone" (CAS RN: 106836-80-0) reveals it to be a commercially available chemical entity, yet lacking extensive documentation in peer-reviewed literature regarding its synthesis, history, or application in drug development.[1][] Conversely, a structurally similar compound, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (CAS RN: 58905-32-1), is a well-documented and pivotal intermediate in the synthesis of several high-impact agrochemicals.[3][4][5][6] Given the audience of researchers and drug development professionals, this guide will focus on the latter, more scientifically prominent compound to provide a thorough and technically valuable resource.

Introduction: The Rise of Triazole-Based Bioactive Agents

The 1,2,4-triazole moiety is a cornerstone in the development of a vast array of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[7][8] These five-membered heterocyclic rings are featured in numerous antifungal medications and are integral to a class of fungicides that revolutionized crop protection.[9][10] The breakthrough of triazole fungicides in the 1970s, such as triadimefon, offered systemic, curative, and protective action against a broad spectrum of fungal pathogens.[11] This success spurred further research into related structures, leading to the discovery and synthesis of key intermediates like 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. This molecule serves as a critical building block for producing potent plant growth regulators and fungicides, including paclobutrazol, uniconazole, and diniconazole.[4][12] Its unique structure is instrumental in creating molecules that effectively modulate plant physiology and combat fungal infections.[4]

Historical Context and Discovery

The journey to synthesizing compounds like 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is rooted in the broader history of fungicide development. Early efforts in the 1930s and 1940s saw the advent of dithiocarbamates.[11] However, the quest for systemic fungicides—those that could be absorbed and transported within a plant—led to the benzimidazoles in the 1970s.[11] The true paradigm shift occurred with the introduction of triazole fungicides by Bayer in 1976, which inhibited the C14-demethylase enzyme, a critical component in fungal sterol production.[9][11] This new mode of action provided curative activity at low application rates.[11] The development of these fungicides necessitated the efficient synthesis of versatile triazole-containing intermediates, giving rise to the industrial importance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone.

Synthesis and Mechanistic Insights

The synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is a well-established process, typically involving the alkylation of 1,2,4-triazole with a suitable electrophile. A common and efficient method is the reaction of 1,2,4-triazole with α-chloropinacolin (1-chloro-3,3-dimethyl-2-butanone).

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone[13]

-

Reaction Setup: To a 1-liter reaction vessel equipped with a reflux condenser and mechanical stirrer, add 500 ml of acetone, 138 g (2 mol) of 1,2,4-triazole, and 276.4 g (2 mol) of ground potassium carbonate.

-

Addition of Electrophile: While stirring at room temperature, add 269.2 g (2 mol) of α-chloropinacolin. The addition is exothermic, and the internal temperature will rise to the boiling point of acetone.

-

Reaction: Stir the reaction mixture under reflux for 5 hours. The potassium carbonate acts as a base to deprotonate the 1,2,4-triazole, facilitating its nucleophilic attack on the α-chloropinacolin.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium chloride and excess potassium carbonate).

-

Isolation: Concentrate the filtrate by distilling off the acetone under reduced pressure (in vacuo).

-

Crystallization: Add benzene to the resulting oily residue to induce crystallization.

-

Final Product: Collect the crystals by filtration to yield 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. This process typically yields around 240.8 g (72% of theory) with a melting point of 62°-64° C.[13]

Causality and Experimental Choices:

-

Solvent: Acetone is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reflux conditions.

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the triazole without causing unwanted side reactions.

-

Crystallization: The use of benzene after concentrating the reaction mixture is a critical step for purification, allowing the desired product to crystallize out from the oily residue.

Application in Agrochemical Development

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is not an end product itself but a crucial precursor for more complex and potent agrochemicals. Its primary utility lies in its conversion to fungicidal and plant growth-regulating triazole alcohols.

Workflow: From Intermediate to Active Ingredient (e.g., Diniconazole)

The ketone functional group in 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is readily reduced to a secondary alcohol. This alcohol can then be further reacted to produce a range of active ingredients. For example, in the synthesis of the fungicide Diniconazole, the ketone is reduced, and the resulting alcohol is reacted with 2,4-dichlorobenzyl chloride.

This multi-step synthesis highlights the importance of producing the ketone intermediate with high purity to ensure the efficiency of subsequent reactions and the quality of the final active ingredient.[4]

Physicochemical and Analytical Data

Accurate characterization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is essential for quality control in its industrial production.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58905-32-1 | [3][6] |

| Molecular Formula | C₈H₁₃N₃O | [3][14] |

| Molecular Weight | 167.21 g/mol | [3][14] |

| Melting Point | 62-64 °C | [13][15] |

| Boiling Point | 283.3±42.0 °C (Predicted) | [15] |

| Appearance | Crystalline solid | [13] |

| InChIKey | FMWWRALTYIWZEB-UHFFFAOYSA-N | [6] |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for structural elucidation. The expected chemical shifts for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone would confirm the presence of the key functional groups: the carbonyl carbon of the ketone, the carbons of the triazole ring, the methylene carbon adjacent to the triazole, and the carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, notably the strong carbonyl (C=O) stretch of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

Conclusion

While the initially queried this compound remains an obscure compound, its close analog, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, stands as a testament to the enduring importance of the triazole scaffold in applied chemistry. Its efficient synthesis and versatile reactivity have made it an indispensable intermediate in the production of fungicides and plant growth regulators that are vital for modern agriculture. For researchers and professionals in agrochemical development, a thorough understanding of this key building block is fundamental to innovation and the creation of new, effective crop protection solutions.

References

-

Matrix Fine Chemicals. (n.d.). 3-METHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Retrieved from [Link]

- Vertex AI Search. (n.d.). The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis.

- Vertex AI Search. (n.d.). Optimizing Agrochemical Synthesis: The Role of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl).

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

- Google Patents. (n.d.). EP0136063B1 - Triazole antifungal agents.

-

APS Journals. (2008). Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. Retrieved from [Link]

-

PubChem. (n.d.). Triazole antifungal agents - Patent US-5116844-A. Retrieved from [Link]

- Google Patents. (n.d.). US20090137649A1 - Concentrated liquid triazole-fungicide formulations.

-

Spectral Database for Organic Compounds. (n.d.). 13C NMR of 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link]

- Google Patents. (n.d.). WO2007028387A1 - Concentrated liquid triazole fungicide formulations.

-

Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,2,4-triazol-1-yl)butan-2-one. Retrieved from [Link]

-

NMRShiftDB. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Retrieved from [Link]

-

MDPI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

LookChem. (n.d.). Cas 58905-32-1,3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- - Substance Details. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone as Fungicides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Retrieved from [Link]

Sources

- 1. 106836-80-0|this compound|BLD Pharm [bldpharm.com]

- 3. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | 58905-32-1 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. nbinno.com [nbinno.com]

- 13. prepchem.com [prepchem.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS#: 58905-32-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Synthesis of Prudence and Precaution

3-(1H-1,2,4-Triazol-1-yl)-2-butanone (CAS No. 106836-80-0) is a heterocyclic ketone of significant interest in pharmaceutical synthesis, likely serving as an intermediate in the development of active pharmaceutical ingredients (APIs). Its molecular structure, combining a 1,2,4-triazole ring with a butanone backbone, suggests a reactivity profile that warrants a careful and informed approach to its handling. This guide provides a comprehensive overview of the safety and handling precautions for this compound, synthesized from an analysis of its constituent chemical classes and established best practices for the handling of pharmaceutical intermediates.

Due to a notable lack of specific toxicological and ecotoxicological data for this compound in publicly accessible databases, this guide adopts a precautionary principle. The recommendations herein are extrapolated from data on structurally related triazoles and ketones. This approach is designed to provide a robust framework for risk minimization in the absence of compound-specific studies. All claims and protocols are supported by authoritative sources, which are cited and listed in the References section.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the cornerstone of safe laboratory practice. The hazard profile of this compound can be inferred by examining its functional components: the 1,2,4-triazole moiety and the ketone group.

Toxicological Profile (Inferred)

-

Acute Toxicity: Harmful if swallowed. The oral LD50 for 1H-1,2,4-triazole in male rats is between 500 and 5000 mg/kg bw[1]. Ketones generally exhibit moderate acute toxicity.

-

Skin and Eye Irritation: Assumed to be an irritant to the skin and eyes. Many triazole derivatives and ketones cause skin and serious eye irritation[2]. Direct contact should be avoided.

-

Respiratory Irritation: May cause respiratory irritation[2]. Inhalation of vapors or dust should be minimized.

-

Neurotoxicity: Ketones are known to cause central nervous system depression, with symptoms including headache, dizziness, and narcosis[3][4].

-

Reproductive and Developmental Toxicity: 1H-1,2,4-triazole has shown developmental effects in animal studies, including reduced fetal and placental weights at higher doses[1]. The reproductive toxicity of this compound is unknown.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic. However, some triazole-based fungicides have been investigated for their carcinogenic potential.

Physicochemical Hazards

-

Flammability: The presence of the butanone structure suggests that this compound is likely a combustible liquid. While its flash point is not documented, related ketones like 2-butanone have a flash point of 16°F, and methyl (n-amyl) ketone has a flash point of 102°F[4][5]. It should be kept away from heat, sparks, and open flames.

-

Reactivity: Expected to be incompatible with strong oxidizing agents, strong acids, and strong bases, which is typical for ketones[5][6].

The following table summarizes the key physicochemical properties of related compounds to provide a basis for handling this compound.

| Property | 2-Butanone[4] | Methyl (n-amyl) ketone[5][6] | 3-Methyl-2-butanone[7] | 1H-1,2,4-triazole[1] |

| CAS Number | 78-93-3 | 110-43-0 | 563-80-4 | 288-88-0 |

| Molecular Weight | 72.1 g/mol | 114.2 g/mol | 86.13 g/mol | 69.07 g/mol |

| Boiling Point | 175°F | 305°F | 201°F | 260°C |

| Flash Point | 16°F | 102°F | <70°F | Not Applicable |

| Solubility in Water | Soluble | 0.4% | Soluble | Soluble |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.

-

Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are critical in case of accidental exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves are required. Given the ketone structure, nitrile gloves may provide adequate protection for incidental contact, but breakthrough times should be verified. For prolonged handling, heavier-duty gloves may be necessary. Always inspect gloves for signs of degradation before use and change them frequently.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger scale operations or where there is a significant risk of splashing, chemical-resistant aprons or coveralls should be considered.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below acceptable levels, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary[3][4][6].

Section 3: Safe Handling and Storage Protocols

Adherence to established protocols is crucial for preventing accidents and ensuring the integrity of the compound.

Handling Procedures

-

Preparation: Before handling, review this guide and any available safety data sheets for similar compounds. Ensure all necessary engineering controls and PPE are in place and functional.

-

Dispensing: Dispense the compound in a fume hood, avoiding the generation of dust or aerosols. Use appropriate tools (e.g., spatulas, powder funnels) to minimize contamination.

-

Reactions: When using in chemical reactions, be mindful of potential incompatibilities, particularly with strong oxidizing agents[5][6]. Consider the potential for exothermic reactions and have appropriate cooling measures on standby.

-

Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces and equipment.

Storage

-

Container: Keep the container tightly closed to prevent the release of vapors.

-

Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases[5][6].

Section 4: Emergency Procedures

Preparedness is key to effectively managing any incidents.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect all waste materials (including contaminated absorbent material, PPE, and empty containers) in clearly labeled, sealed containers.

-

Disposal: Dispose of hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste. The increasing consumption of azole compounds has led to concerns about their environmental persistence, so proper disposal is critical[8].

Section 6: Conclusion - A Commitment to Safety

The safe handling of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards, which are inferred from its chemical structure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The principles of good manufacturing practice for active pharmaceutical ingredients should be a guiding framework for all handling procedures[8][9]. Continuous vigilance and a proactive approach to safety are paramount when working with novel chemical entities.

References

-

NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Centers for Disease Control and Prevention. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Centers for Disease Control and Prevention. [Link]

-

AMITROLE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. Centers for Disease Control and Prevention. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Hexone. Centers for Disease Control and Prevention. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. Centers for Disease Control and Prevention. [Link]

-

Occupational Chemical Database | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

-

Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients. GovInfo. [Link]

-

Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines #PharmaTube. YouTube. [Link]

-

Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. U.S. Food and Drug Administration. [Link]

-

Occupational Chemical Database | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

-

Occupational Chemical Database | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

-

Occupational Chemical Database | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

-

HEALTH EFFECTS - Toxicological Profile for 2-Butanone. National Center for Biotechnology Information. [Link]

-

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. PubChem. [Link]